molecular formula C13H14ClNO4S B2965537 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate CAS No. 73059-19-5

2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate

Cat. No. B2965537
CAS RN: 73059-19-5
M. Wt: 315.77
InChI Key: HFIJCDZAEGSYAQ-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C13H14ClNO4S . It is a structurally diverse pyridinium salt, which are quite familiar structures in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

The synthesis of pyridinium salts involves a wide range of research topics . A general mechanism for the synthesis of benzene derivatives involves electrophilic aromatic substitution . In the first step, the electron in the pi bond attacks the electrophile, forming an arenium ion. In the second step, a base attacks the hydrogen, causing the electron in the C-H bond to form a C-C double bond and aromaticity is reformed .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate is based on its molecular formula C13H14ClNO4S . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Pyridinium salts, including 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate, have been highlighted in terms of their synthetic routes and reactivity . They can undergo a variety of chemical reactions, including electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate, such as its melting point, boiling point, density, and toxicity information, can be found in chemical databases .

properties

IUPAC Name

2-chloro-1-methylpyridin-1-ium-3-ol;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H6ClNO/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-4-2-3-5(9)6(8)7/h2-5H,1H3,(H,8,9,10);2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIJCDZAEGSYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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